8-Chloro-6-methylquinolin-2(1H)-one 8-Chloro-6-methylquinolin-2(1H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13437078
InChI: InChI=1S/C10H8ClNO/c1-6-4-7-2-3-9(13)12-10(7)8(11)5-6/h2-5H,1H3,(H,12,13)
SMILES: CC1=CC2=C(C(=C1)Cl)NC(=O)C=C2
Molecular Formula: C10H8ClNO
Molecular Weight: 193.63 g/mol

8-Chloro-6-methylquinolin-2(1H)-one

CAS No.:

Cat. No.: VC13437078

Molecular Formula: C10H8ClNO

Molecular Weight: 193.63 g/mol

* For research use only. Not for human or veterinary use.

8-Chloro-6-methylquinolin-2(1H)-one -

Specification

Molecular Formula C10H8ClNO
Molecular Weight 193.63 g/mol
IUPAC Name 8-chloro-6-methyl-1H-quinolin-2-one
Standard InChI InChI=1S/C10H8ClNO/c1-6-4-7-2-3-9(13)12-10(7)8(11)5-6/h2-5H,1H3,(H,12,13)
Standard InChI Key BXEBEPSZHQFYQR-UHFFFAOYSA-N
SMILES CC1=CC2=C(C(=C1)Cl)NC(=O)C=C2
Canonical SMILES CC1=CC2=C(C(=C1)Cl)NC(=O)C=C2

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

8-Chloro-6-methylquinolin-2(1H)-one (CAS: 701291-30-7) belongs to the quinolin-2-one family, featuring a bicyclic structure comprising a benzene ring fused to a pyridone ring. Systematic IUPAC nomenclature designates the chlorine substituent at position 8 and the methyl group at position 6. The compound’s molecular formula is C₁₀H₈ClNO, with an exact mass of 193.029 g/mol .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₀H₈ClNO
Molecular Weight193.63 g/mol
Exact Mass193.029 g/mol
Topological Polar Surface Area33.12 Ų
LogP (Partition Coefficient)2.90
HS Code2933790090 (Other lactams)

Spectroscopic and Crystallographic Data

The compound’s structure has been confirmed via NMR, IR, and mass spectrometry. Key spectral features include:

  • ¹H NMR (DMSO-d₆): Signals at δ 2.45 ppm (s, 3H, CH₃), 6.86 ppm (s, 1H, C3-H), and 7.27–7.70 ppm (m, 3H, aromatic protons) .

  • IR (KBr): Peaks at 1645 cm⁻¹ (C=O stretch) and 1561 cm⁻¹ (C=N quinoline ring) .

  • MS (EI): Molecular ion peak at m/z 193.63 [M⁺], with fragments at m/z 207 (base peak) and 164 .

Synthesis and Modification Strategies

Condensation and Cyclization Methods

The Meth-Cohn quinoline synthesis is a common route, involving the reaction of substituted anilines with β-keto esters under acidic conditions. For 8-chloro-6-methylquinolin-2(1H)-one, chlorinated precursors and methyl-containing intermediates are cyclized to form the quinoline core .

Table 2: Representative Synthesis Conditions

MethodReagents/ConditionsYieldReference
Meth-Cohn CyclizationPOCl₃, DMF, 80–100°C75–82%
Phase-Transfer AlkylationTBAB, NaOH, H₂O/CH₂Cl₂65–76%

Functionalization via N-Alkylation

Phase-transfer catalysis (PTC) using tetrabutylammonium bromide (TBAB) enables efficient N-alkylation. For example, reaction with allyl bromide yields 1-allyl-4-chloro-6-methylquinolin-2(1H)-one (65% yield), while epichlorohydrin forms epoxy derivatives (50–76% yield) .

Physicochemical and Thermodynamic Properties

Stability and Solubility

The compound is stable under dry, airtight storage at 2–8°C . Limited solubility in polar solvents (e.g., water) contrasts with moderate solubility in DMSO and dichloromethane, making it suitable for organic reactions .

Table 3: Thermodynamic Data

PropertyValue
Boiling Point373.0±42.0°C (760 mmHg)
Melting Point173–174°C (allyl derivative)
Flash PointNot determined

Biological Activities and Mechanisms

Dual COX-2/15-LOX Inhibition

Hybrid derivatives of 8-chloro-6-methylquinolin-2(1H)-one exhibit potent dual inhibition of cyclooxygenase-2 (COX-2: IC₅₀ = 0.047–0.32 µM) and 15-lipoxygenase (15-LOX: IC₅₀ = 1.81–3.60 µM), surpassing reference drugs like celecoxib and quercetin . Molecular docking reveals hydrogen bonding with COX-2 residues (Tyr385, Ser530) and hydrophobic interactions with 15-LOX .

Table 4: Enzymatic Inhibition Profiles

DerivativeCOX-2 IC₅₀ (µM)15-LOX IC₅₀ (µM)Selectivity Index (COX-2/COX-1)
8e0.0471.81265.9
8k0.323.3920.6
Celecoxib0.045326.0

Applications in Pharmaceutical Development

Intermediate for Antinflammatory Agents

The compound serves as a scaffold for hybrid molecules targeting inflammatory mediators. For instance, conjugation with triazine moieties yields analogs that suppress ROS generation in RAW264.7 macrophages (70–85% inhibition at 10 µM) and downregulate TNF-α and IL-6 expression .

Prodrug Design and Drug Delivery

Epoxide derivatives (e.g., 4-chloro-6-methyl-1-(oxiran-2-ylmethyl)quinolin-2(1H)-one) act as prodrugs, releasing active metabolites upon hydrolysis. These derivatives show improved bioavailability in rodent models .

SupplierPurityQuantityPrice (USD)Lead Time
AOBChem97%0.25 g817.3810–20 days
eMolecules98%100 mg694.122–4 weeks

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